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Ferric sulfate trihydrate

Corrosion engineering Coagulant materials compatibility Water treatment infrastructure

For applications demanding exact iron-content stoichiometry, Ferric sulfate trihydrate (CAS 13761-89-2) eliminates the compositional variability of commercial mixed-hydrate coagulants. Its crystallographically defined structure (Fe₂(SO₄)₃·3H₂O, MW 508 g/mol, 22.0% Fe) ensures reproducible mass balance calculations. - Precise 22.0% w/w Fe content vs. variable commercial-grade products - 10% superior TOC removal over alum for DBP precursor compliance - Lower corrosivity to AISI 304/1020 steel compared to ferric chloride

Molecular Formula Fe2H12O18S3
Molecular Weight 508 g/mol
CAS No. 13761-89-2
Cat. No. B1197182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerric sulfate trihydrate
CAS13761-89-2
Synonymsferric sulfate
ferric sulfate heptahydrate
ferric sulfate hexahydrate
ferric sulfate hydrate
ferric sulfate monohydrate
ferric sulfate nonahydrate
ferric sulfate tetrahydrate
ferric sulfate trihydrate
ferric sulfate, basic
polyferric sulfate
Molecular FormulaFe2H12O18S3
Molecular Weight508 g/mol
Structural Identifiers
SMILESO.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3].[Fe+3]
InChIInChI=1S/2Fe.3H2O4S.6H2O/c;;3*1-5(2,3)4;;;;;;/h;;3*(H2,1,2,3,4);6*1H2/q2*+3;;;;;;;;;/p-6
InChIKeyDGDSVFZDNDFBNL-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 2.5 kg / 10 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ferric Sulfate Trihydrate: Procurement & Selection Overview


Ferric sulfate trihydrate [Fe₂(SO₄)₃·3H₂O, MW 508 g/mol] is a hydrated iron(III) sulfate salt belonging to the broader ferric sulfate family Fe₂(SO₄)₃·nH₂O [1]. This specific trihydrate represents a distinct and relatively rare hydration state (n=3), structurally characterized by quadruple chains of [Fe₂(SO₄)₃(H₂O)₃] units, differentiating it from other naturally occurring hydrates such as mikasaite (n=0), lausenite (n=5), kornelite (n=7.25–7.75), paracoquimbite (n=9), and quenstedtite (n=11) [1]. As a primary inorganic coagulant, ferric sulfate functions by hydrolyzing in water to form Fe(OH)₃ flocs that neutralize colloidal charges and enmesh suspended solids, with applications centered on drinking water clarification, wastewater phosphorus removal, and industrial effluent treatment [2]. In water treatment procurement, it is typically supplied as either an aqueous solution of 39–45% w/w ferric sulfate (11–12.5% Fe) or a granular product with 18.5–20% iron content [2].

Hydrate precision
Trihydrate (n=3) offers defined stoichiometry for exact iron dosing vs. commercial mixed-hydrate products.
Infrastructure compatibility
Fits existing alum dosing systems; broader coagulation pH 4–11 operational window.
Material selection
Lower reported corrosivity than ferric chloride on carbon and stainless steel.

Why Generic Substitution with Other Coagulants Fails


Superficial interchangeability among ferric sulfate, ferric chloride, aluminum sulfate (alum), and polyaluminum chloride (PAC) in water treatment procurement masks consequential physicochemical and operational differences that directly affect infrastructure integrity, treatment efficacy, and long-term operating costs [1]. Ferric sulfate is measurably less corrosive than ferric chloride—the chloride anion causes more aggressive pitting on carbon steel (AISI 1020) and stainless steel (AISI 304), making ferric sulfate the preferred choice when system component longevity is a material selection criterion [1][2]. Furthermore, ferric sulfate can be deployed in existing alum dosing infrastructure without modification, whereas ferric chloride cannot, presenting a distinct retrofit advantage [3]. The trihydrate hydration state (n=3) simultaneously provides a precisely defined stoichiometry—useful for applications requiring strict iron-content calculations—that differs from the more common nonahydrate or commercial mixed-hydrate products [4]. These quantifiable material compatibility, corrosivity, and compositional factors collectively render generic in-class substitution technically inadvisable without direct comparative evaluation.

vs. Ferric chloride
Chloride anion may cause more aggressive pitting on steel. Reported corrosivity difference may affect equipment longevity; direct replacement without material review not advised.
vs. Alum (aluminum sulfate)
Ferric coagulants can use alum dosing infrastructure, but iron hydroxide flocs differ in density and settling; NOM removal profile may not transfer directly.
vs. Commercial mixed-hydrate ferric sulfate
Variable water content alters iron mass per unit weight. Stoichiometric precision of trihydrate not guaranteed in mixed-hydrate products; verify specification for dosing-critical applications.

Ferric Sulfate Trihydrate: Quantitative Differentiation Evidence


Corrosion Rate on Carbon Steel and Stainless Steel

In a controlled D-optimal experimental design study modeling corrosion rate behavior for carbon steel AISI 1020 and stainless steel AISI 304 immersed in coagulant solutions, polynomial modeling predicted significantly higher corrosion rates in ferric chloride solutions compared to ferric sulfate across varied concentration and contact time regimes [1]. Complementing this, scanning electron microscope (SEM) analysis in a separate study directly comparing ferric chloride and polymeric ferric sulfate corrosivity demonstrated that the chloride anion caused more serious pitting than the sulfate anion on both aluminum and steel specimens [2]. The Australian Drinking Water Guidelines further codify this difference in practical terms, explicitly stating that ferric sulfate 'is not as corrosive as ferric chloride' [3].

Corrosion rate
Head-to-head
Significantly lower corrosion rates; sulfate anion produces less pitting (SEM-verified)
Supports material compatibility review
D-optimal RSM and SEM on AISI 1020/304; rated less corrosive in guidelines
Corrosion engineering Coagulant materials compatibility Water treatment infrastructure

Alum System Retrofit Compatibility

The Australian Drinking Water Guidelines establish a critical procurement-relevant operational distinction: 'Ferric sulfate can be used in a system built for alum dosing, whereas ferric chloride cannot' [1]. This is due to ferric chloride's aggressive chloride content, which attacks materials commonly used in alum dosing infrastructure, including certain grades of stainless steel and carbon steel [1][2]. The wider effective coagulation pH range of ferric sulfate (pH 4–11) compared to alum (pH 6–8) further simplifies the operational transition, reducing the need for supplemental pH adjustment chemicals [3].

Alum retrofit
Head-to-head
Compatible with existing alum dosing infrastructure; pH 4–11 vs. alum 6–8
Reduces capital expenditure risk
Per NHMRC guidelines; ferric chloride not compatible
Water treatment plant retrofit Coagulant switching Dosing infrastructure

Total Organic Carbon Removal Efficiency

In a pilot plant study conducted at the City of Savannah I&D Water Treatment Plant comparing aluminum sulfate (alum), ferric sulfate, ferric chloride, and polymeric ferric sulfate (PFS) for treatment of tidally-influenced, high-organic-content raw water, all three iron-based coagulants (ferric sulfate, ferric chloride, and PFS) provided nearly 10% greater reductions in total organic carbon (TOC) when compared to alum [1]. Turbidity removal was approximately 100% for all coagulants tested. However, ferric sulfate required the highest average dosage among the iron-based coagulants, with efficient turbidity removal at 110 ppm [1]. This TOC advantage is consistent with earlier findings showing that iron-based coagulants are consistently more effective than alum for natural organic matter (NOM) removal, with mean TOC treatment efficiencies of 51% for ferric chloride versus 32% for alum at similar doses [2].

TOC removal
Head-to-head
~10 pp higher TOC removal
Supports DBP precursor compliance
Iron-based vs. alum in pilot plant; Savannah River source water
Natural organic matter removal TOC reduction Drinking water treatment

Floc Structure and NOM Removal Performance

A comparative floc structure analysis using multiple diagnostic techniques (size, strength, breakage, and settling rate) demonstrated that ferric coagulants produced improved floc structure combined with better NOM removal when compared directly to alum coagulants [1]. This finding aligns with the higher density of ferric hydroxide flocs [Fe(OH)₃] relative to aluminum hydroxide flocs, which facilitates more rapid sedimentation and more effective removal in clarifiers [2]. The Australian Drinking Water Guidelines further note that iron precipitates (goethite HFeO₂ and Fe(OH)₃) are less soluble than aluminum precipitates, maintaining lower equilibrium soluble metal concentrations in treated water [2].

Floc structure
Head-to-head
Larger, stronger flocs; faster settling; better NOM removal vs. alum
May improve clarifier throughput
Multi-technique floc analysis; denser Fe(OH)₃ flocs
Floc morphology Settling performance Natural organic matter

Oily Wastewater Turbidity Removal

In a coagulation-flocculation jar test study treating real oily wastewater from Al-Dura refinery (Iraq), ferric sulfate and aluminum sulfate were compared head-to-head at dose ranges of 10–25 ppm with polyacrylamide as flocculant aid at 1–4 ppm [1]. Under identical conditions, ferric sulfate was more efficient at turbidity removal, achieving best performance at the specific combination of 20 ppm ferric sulfate with 3 ppm polyacrylamide. At this optimized dose, oil content was reduced from 288 ppm to 14.4 ppm, and turbidity was reduced from 187 NTU to 8.5 NTU (95.5% removal) [1].

Oily wastewater
Head-to-head
95.5% turbidity removal
Supports industrial effluent compliance
Refinery wastewater, 20 ppm Fe₂(SO₄)₃ + 3 ppm polyacrylamide
Industrial wastewater Oil-water separation Turbidity removal

Hydration State and Stoichiometric Precision

The trihydrate form Fe₂(SO₄)₃·3H₂O (CAS 13761-89-2) represents a crystallographically characterized, discrete hydration state that is structurally distinct from all other known ferric sulfate hydrates, as confirmed by single-crystal X-ray diffraction [1]. Commercial ferric sulfate products are typically supplied as mixed-hydrate or 'hydrate' materials (CAS 15244-10-7) with variable water content (Fe₂(SO₄)₃·xH₂O), or as nonahydrate (n=9), pentahydrate (n=5), or heptahydrate (n≈7.25–7.75) forms [1][2]. The trihydrate's exact stoichiometry (MW 508 g/mol; theoretical Fe content 22.0% by weight) provides a precisely calculable iron content for applications demanding rigorous mass balance—such as pharmaceutical iron supplementation, laboratory reagent preparation, or stoichiometric precipitation calculations where overdosing or underdosing carries regulatory or performance consequences [1][2]. In contrast, commercial-grade ferric sulfate solution (39–45% w/w, 11–12.5% Fe) and granular product (18.5–20% Fe) represent averaged specifications of mixed-hydrate materials [2].

Stoichiometry
Class-level
Defined Fe₂(SO₄)₃·3H₂O; theoretical Fe 22.0% w/w
Enables precise dosing calculation
XRD-confirmed; contrast with commercial 18.5–20% Fe
Hydrate stoichiometry Iron content calculation Chemical procurement specification

Ferric Sulfate Trihydrate: Evidence-Backed Application Scenarios


Drinking Water Plant Retrofitting from Alum

Municipal drinking water treatment plants seeking to switch from alum to iron-based coagulation for enhanced NOM/DBP precursor removal can adopt ferric sulfate without modifying existing dosing infrastructure [1]. The ability to use the same storage tanks, feed lines, and dosing pumps—coupled with a broader operational pH window (4–11 vs. alum's 6–8)—minimizes capital expenditure and chemical adjustment costs [1][2]. The nearly 10% superior TOC removal of iron-based coagulants over alum directly supports compliance with increasingly stringent disinfection by-product regulations [2].

Industrial Wastewater with Corrosion-Sensitive Infrastructure

In industrial settings where process equipment includes stainless steel (AISI 304) or carbon steel (AISI 1020) components—such as refinery wastewater treatment, food processing effluent, or chemical plant wastewater—ferric sulfate offers a measurable corrosivity advantage over ferric chloride [1][2]. The sulfate anion causes demonstrably less pitting corrosion than chloride, as confirmed by SEM analysis, reducing premature equipment failure risk and maintenance frequency [2]. For oily wastewater in particular, ferric sulfate at 20 ppm with polyacrylamide achieved 95.5% turbidity removal (187→8.5 NTU) and 95% oil reduction, outperforming aluminum sulfate under identical conditions [3].

Precision Iron Dosing in Laboratory and Pharma

For laboratory reagent preparation, analytical standard formulation, or pharmaceutical iron supplementation where exact iron content must be known for mass balance calculations, ferric sulfate trihydrate (CAS 13761-89-2) with its crystallographically defined stoichiometry Fe₂(SO₄)₃·3H₂O (MW 508 g/mol, theoretical Fe 22.0% w/w) eliminates the iron-content variability inherent in commercial mixed-hydrate products [1][2]. This precision is critical for reproducible experimental protocols, GMP-compliant pharmaceutical formulations, and any application where overdosing or underdosing carries regulatory significance [1].

High-Organic-Load Surface Water Clarification

For surface water sources with high natural organic matter content—such as tidally-influenced river tributaries or reservoirs with algal blooms—ferric sulfate's ferric hydroxide flocs provide denser, more rapidly settling floc structures than alum, as demonstrated in comparative floc structure analyses [1][2]. The lower solubility of iron precipitates (goethite and Fe(OH)₃) compared to aluminum precipitates further ensures lower residual dissolved metal carryover into the distribution system [2]. At the Savannah I&D pilot plant, iron-based coagulants including ferric sulfate achieved ~100% turbidity removal even under challenging, continuously variable raw water quality conditions [3].

Application
Selection Property
Validation Focus
Drinking water plant retrofitting from alum
Alum dosing infrastructure compatibility; broader pH window
TOC removal performance vs. alum; DBP precursor reduction
Industrial wastewater with corrosion-sensitive infrastructure
Lower reported corrosivity on steel; sulfate anion pitting advantage
Turbidity/oil removal efficiency; maintenance interval impact
Precision iron dosing in laboratory and pharma
Defined trihydrate stoichiometry (22.0% Fe theoretical)
Mass balance reproducibility; specification vs. mixed-hydrate variance
High-organic-load surface water clarification
Denser Fe(OH)₃ floc formation; lower soluble metal residuals
Settling rate and turbidity removal under variable raw water quality
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